
Mercury, bis(trifluoromethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Compounds
- Mercury, bis(trifluoromethylthio)-, has been studied for its reactions with other compounds. For example, it has been shown to react with silyl- and stannylmercury compounds to produce corresponding perfluoro-alkyl(triethylsilyl)mercury compounds. This demonstrates its potential in synthesizing a variety of organometallic compounds (Petrov et al., 1973).
Synthesis and Structural Analysis
- Research has focused on synthesizing and analyzing the structure of various mercury complexes, including those with dithiocarbamate ligands. These studies have elucidated different coordination geometries and have implications for the preparation of mercury sulfide nanoparticles (Gurumoorthy et al., 2016).
Molecular Structure Determination
- The molecular structure of bis(trifluoromethyl)mercury has been determined through methods like electron diffraction of gases. Understanding its geometric parameters is crucial for its application in various chemical processes (Oberhammer, 1978).
Ligand Exchange Reactions
- Bis(trifluoromethyl)mercury has been utilized in ligand exchange reactions with halogenated compounds. This highlights its utility in the synthesis of trifluoromethyl-containing germanium and tin compounds, which are useful in various chemical industries (Morrison et al., 1977).
Sensing Applications
- Certain mercury compounds, including those related to bis(trifluoromethyl)mercury, have been explored for their utility in colorimetric sensing, particularly for mercury ion detection. This application is significant for environmental monitoring and safety (Coronado et al., 2005).
Propiedades
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl](/img/structure/B1616375.png)
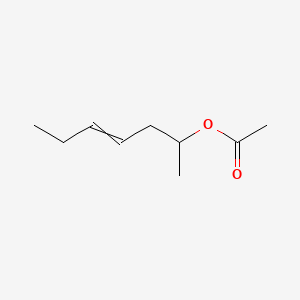
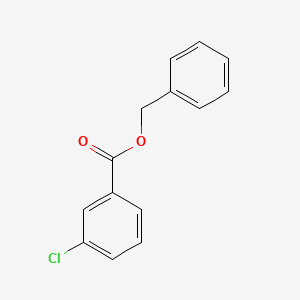

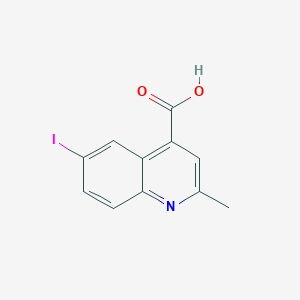


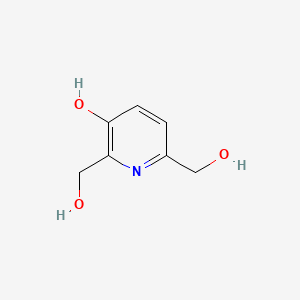
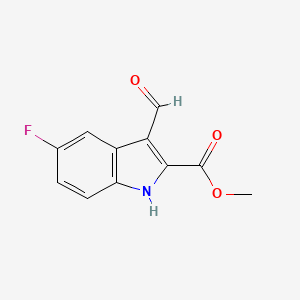
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)